molecular formula C21H33N3O2 B024517 Eptastigmine CAS No. 101246-68-8

Eptastigmine

Cat. No. B024517
M. Wt: 359.5 g/mol
InChI Key: RRGMXBQMCUKRLH-CTNGQTDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Eptastigmine is a novel acetylcholinesterase inhibitor that has gained attention due to its potential therapeutic applications. It is a member of the carbamate family of compounds and has been shown to have a high affinity for acetylcholinesterase (AChE) enzymes. Eptastigmine has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects.

Scientific Research Applications

Eptastigmine has been extensively studied for its potential therapeutic applications. It has been shown to be a potent Eptastigmine inhibitor and has been investigated as a treatment for Alzheimer's disease, Parkinson's disease, and myasthenia gravis. Eptastigmine has also been studied for its potential use as a pesticide due to its ability to inhibit Eptastigmine enzymes in insects.

Mechanism Of Action

Eptastigmine works by inhibiting the activity of Eptastigmine enzymes. Eptastigmine is an enzyme that breaks down acetylcholine, a neurotransmitter that is critical for the proper functioning of the nervous system. By inhibiting the activity of Eptastigmine, eptastigmine increases the levels of acetylcholine in the brain, leading to improved cognitive function.

Biochemical And Physiological Effects

Eptastigmine has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, leading to improved cognitive function. Eptastigmine has also been shown to improve muscle function in patients with myasthenia gravis. Additionally, eptastigmine has been shown to have a neuroprotective effect, protecting neurons from damage caused by oxidative stress.

Advantages And Limitations For Lab Experiments

One advantage of eptastigmine in lab experiments is its high affinity for Eptastigmine enzymes. This makes it a potent inhibitor of Eptastigmine activity, allowing researchers to study the effects of increased acetylcholine levels in the brain. However, one limitation of eptastigmine is its potential toxicity. Eptastigmine has been shown to be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for eptastigmine research. One area of interest is the development of eptastigmine derivatives that are more potent and less toxic than the original compound. Another area of interest is the investigation of eptastigmine as a treatment for other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, eptastigmine may have potential applications in the field of insect control, as a more environmentally friendly alternative to traditional pesticides.

Synthesis Methods

Eptastigmine can be synthesized using various methods. One of the most commonly used methods involves the reaction of 1,2-diaminoethane with methyl isocyanate. This reaction results in the formation of eptastigmine as a white crystalline powder. Another method involves the reaction of 1,2-diaminoethane with ethyl isocyanate. This method has been shown to produce higher yields of eptastigmine than the first method.

properties

CAS RN

101246-68-8

Product Name

Eptastigmine

Molecular Formula

C21H33N3O2

Molecular Weight

359.5 g/mol

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N-heptylcarbamate

InChI

InChI=1S/C21H33N3O2/c1-5-6-7-8-9-13-22-20(25)26-16-10-11-18-17(15-16)21(2)12-14-23(3)19(21)24(18)4/h10-11,15,19H,5-9,12-14H2,1-4H3,(H,22,25)/t19-,21+/m1/s1

InChI Key

RRGMXBQMCUKRLH-CTNGQTDRSA-N

Isomeric SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N([C@@H]3[C@]2(CCN3C)C)C

SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

Canonical SMILES

CCCCCCCNC(=O)OC1=CC2=C(C=C1)N(C3C2(CCN3C)C)C

synonyms

eptastigmine
heptastigmine
heptyl physostigmine
heptyl-physostigmine
heptylphysostigmine
MF 201
MF-201
physostigmine heptyl
pyrrolo(2,3-b)indol-5-ol-1,2,3,3a,8,8a-hexahydro-1,3a,8-trimethyl heptylcarbamate este

Origin of Product

United States

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